4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one
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Overview
Description
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one is an organic compound with the molecular formula C13H17NO2 It is a member of the isoxazolidinone family, characterized by a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one typically involves the reaction of 2-methylbenzylamine with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methylbenzylamine and 4,4-dimethyl-2-oxazolidinone.
Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol, with a catalyst like p-toluenesulfonic acid.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is heated to a specific temperature (usually around 60-80°C) and stirred for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one may involve more efficient and scalable methods. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted isoxazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted isoxazolidinone derivatives with various functional groups.
Scientific Research Applications
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: A structurally similar compound with different substituents.
2-Methylbenzylamine: A precursor used in the synthesis of the target compound.
4,4-Dimethyl-2-oxazolidinone: Another precursor used in the synthesis.
Uniqueness
4,4-Dimethyl-2-(2-methylbenzyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
81777-92-6 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,4-dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10-6-4-5-7-11(10)8-14-12(15)13(2,3)9-16-14/h4-7H,8-9H2,1-3H3 |
InChI Key |
MFCVJVSUKRTRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(CO2)(C)C |
Origin of Product |
United States |
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